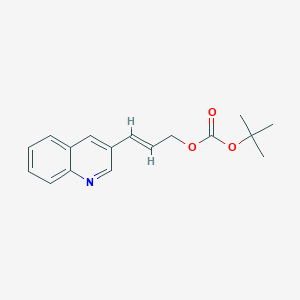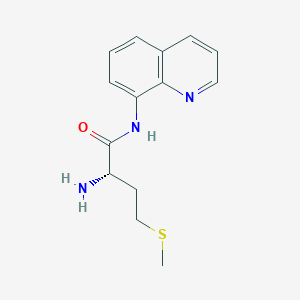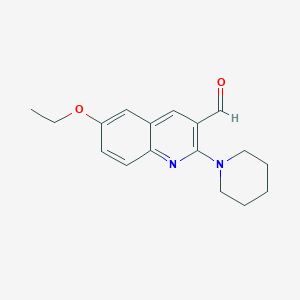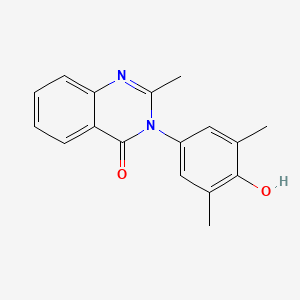![molecular formula C9H5IOS B11843699 3-Iodobenzo[b]thiophene-2-carbaldehyde](/img/structure/B11843699.png)
3-Iodobenzo[b]thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodobenzo[b]thiophene-2-carbaldehyde is a heterocyclic compound that belongs to the class of benzothiophenes It is characterized by the presence of an iodine atom at the third position and an aldehyde group at the second position of the benzo[b]thiophene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodobenzo[b]thiophene-2-carbaldehyde typically involves the iodocyclization of alkynes bearing tethered nucleophiles. This method is highly effective for constructing and diversifying heterocycles. The reaction conditions often include the use of iodonium electrophiles to achieve the desired iodocyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of iodocyclization and the use of efficient synthetic routes can be adapted for large-scale production, ensuring high yields and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Iodobenzo[b]thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the third position can be substituted with other functional groups through palladium-catalyzed coupling reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Palladium catalysts and appropriate ligands are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Various substituted benzo[b]thiophenes.
Oxidation Reactions: Benzo[b]thiophene-2-carboxylic acid.
Reduction Reactions: Benzo[b]thiophene-2-methanol.
Aplicaciones Científicas De Investigación
3-Iodobenzo[b]thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules.
Industry: Used in the synthesis of materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 3-Iodobenzo[b]thiophene-2-carbaldehyde involves its interaction with various molecular targets. The iodine atom and the aldehyde group play crucial roles in its reactivity. The compound can undergo electrophilic substitution reactions, where the iodine atom is replaced by other functional groups. Additionally, the aldehyde group can participate in nucleophilic addition reactions, leading to the formation of various derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[b]thiophene-2-carbaldehyde: Lacks the iodine atom at the third position.
3-Bromobenzo[b]thiophene-2-carbaldehyde: Contains a bromine atom instead of iodine.
3-Chlorobenzo[b]thiophene-2-carbaldehyde: Contains a chlorine atom instead of iodine.
Uniqueness
3-Iodobenzo[b]thiophene-2-carbaldehyde is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher reactivity make it a valuable intermediate for further functionalization and derivatization .
Propiedades
Fórmula molecular |
C9H5IOS |
|---|---|
Peso molecular |
288.11 g/mol |
Nombre IUPAC |
3-iodo-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H5IOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H |
Clave InChI |
VOTSZFTXLSSHSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(S2)C=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11843618.png)










![3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one](/img/structure/B11843686.png)

![8-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11843703.png)
